molecular formula C13H15N3OS2 B2908805 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide CAS No. 1790197-21-5

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2908805
CAS No.: 1790197-21-5
M. Wt: 293.4
InChI Key: LDGWQXFNUYKYCD-UHFFFAOYSA-N
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Description

N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, designed for professional laboratory use. Its structure incorporates a pyrrolidine ring linked to a thiazole moiety, a combination observed in compounds targeting critical enzymes involved in disease pathways. Specifically, (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives have been identified as potent dual inhibitors targeting PI3Kα and HDAC6, two prominent targets in oncology . These inhibitors have demonstrated high potency in enzymatic and cellular assays, inducing cancer cell death by inhibiting phosphorylation of Akt and promoting accumulation of acetylated α-tubulin, which disrupts cellular processes in malignant cells . The thiazole ring is a privileged scaffold in drug discovery, known for its presence in a wide range of bioactive molecules and its contribution to key interactions with biological targets due to its aromaticity and the presence of nitrogen and sulfur atoms in its structure . Furthermore, structurally related N-(thiazol-2-yl)benzamide analogs have been characterized as the first class of selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, highlighting the potential of this chemical class in neuroscientific research . This compound is presented to the research community as a valuable chemical tool for exploring new therapeutic avenues, particularly in cancer and neuropharmacology. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c17-12(10-3-6-18-9-10)15-8-11-2-1-5-16(11)13-14-4-7-19-13/h3-4,6-7,9,11H,1-2,5,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGWQXFNUYKYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization of appropriate amine precursors.

    Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using a linker, often through nucleophilic substitution or condensation reactions.

    Thiophene Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

The compound N-(4-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant research findings and case studies.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(4-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide as anticancer agents. Research has shown that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that oxadiazole derivatives could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds containing dimethoxyphenyl and oxadiazole moieties have been evaluated for their antimicrobial properties. A study indicated that such compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been investigated. Some derivatives have shown efficacy in reducing inflammation markers in animal models of inflammatory diseases, suggesting that the compound may play a role in managing conditions like arthritis or other inflammatory disorders .

Case Study 1: Synthesis and Biological Evaluation

A comprehensive study was conducted on the synthesis of various oxadiazole derivatives, including the target compound. The synthesized compounds were screened for their anticancer activity using MTT assays on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics .

Case Study 2: Mechanistic Studies

Further investigations into the mechanism of action revealed that the compound induces apoptosis through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases. This finding was supported by flow cytometry analysis and Western blotting techniques, confirming its potential as a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Molecular Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Yield (%) Reference
Target Compound C₁₃H₁₅N₃OS₂ 293.4 Thiophene-3-carboxamide, pyrrolidine-thiazole N/A
N-(Benzo[d]thiazol-2-yl) Analogue C₁₆H₁₀Cl₂N₄OS₂ 409.3 2,5-Dichlorothiophene, benzo-thiazole N/A
11a (Urea Derivative) C₂₁H₂₂FN₇O₂S 484.2 Fluorophenyl, piperazine-thiazole 85.1
5-Methyl-isoxazole C₉H₉N₃O₂S 223.25 Isoxazole, thiazole N/A

Table 2. Functional Group Impact

Feature Target Compound Compound 11a (Urea Derivative)
Core Structure Thiophene-3-carboxamide Dichlorothiophene-carboxamide Urea-thiazole
Heterocycles Thiazole, pyrrolidine Benzo-thiazole, pyrazole Thiazole, piperazine
Key Substituents None (plain thiophene) Chlorine atoms Fluorophenyl, hydrazinyl
Molecular Flexibility High (pyrrolidine) Moderate (pyrazole) Low (rigid piperazine)

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticonvulsant, and anticancer research. This article explores the synthesis, characterization, and various biological activities of this compound, supported by relevant studies and data.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions that integrate thiazole and pyrrolidine moieties. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Recent studies have shown that derivatives of thiophene and thiazole exhibit significant antimicrobial properties against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds were found to be low, indicating strong antimicrobial activity. For instance, a related study reported MIC values as low as 4 µg/mL for certain thiazole derivatives against S. aureus .

CompoundBacterial StrainMIC (µg/mL)
AE. coli8
BS. aureus4
CC. albicans16

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been extensively studied. For example, a compound similar to this compound demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models . The structure activity relationship (SAR) analysis indicates that the presence of the pyrrolidine ring enhances anticonvulsant activity significantly.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
118.4170.29.2

Anticancer Activity

The anticancer potential of thiazole derivatives has also been highlighted in various studies. Compounds with thiazole rings exhibited cytotoxic effects against cancer cell lines such as HT-29 and Jurkat cells, with IC50 values indicating significant potency. For example, one study reported IC50 values less than that of doxorubicin for specific thiazole derivatives .

CompoundCell LineIC50 (µg/mL)
1HT-291.61
2Jurkat1.98

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated a series of pyrazolyl-thiazole derivatives for their antimicrobial efficacy. The results indicated that these compounds not only inhibited bacterial growth but also exhibited antioxidant activity through DPPH scavenging assays .
  • Anticonvulsant Activity : Another study focused on the anticonvulsant effects of thiazole-integrated pyrrolidinones, revealing that modifications in the molecular structure significantly impacted their efficacy in preventing seizures .
  • Anticancer Properties : Research involving new thiazole compounds showed promising results against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential against tumors .

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require lower temperatures (0–25°C) to suppress side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective thiazole formation .
  • Yield Improvement : Stepwise monitoring via TLC and adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to activated carboxylic acid) .

Basic: Which spectroscopic and chromatographic methods confirm the structural integrity and purity of this compound?

Answer:
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm for thiophene/thiazole), pyrrolidine methylene (δ 2.5–3.5 ppm), and amide NH (δ 8.3–8.7 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and thiazole C-S (δ 125–135 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) for purity assessment (>98%) .

Q. Advanced Validation :

  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and thiazole C-N (~1550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of thiazole-pyrrolidine derivatives?

Answer:
Case Example : Discrepancies in antitumor activity (e.g., IC₅₀ ranging from 1–50 µM across studies) may arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or serum concentration .
  • Solubility : Poor aqueous solubility may artifactually reduce activity; use of DMSO carriers (<0.1% v/v) is critical .

Q. Resolution Strategies :

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., NCI-60 panel) .
  • Target Engagement Studies : Use CRISPR knockout models to confirm on-target effects (e.g., CDK7 inhibition as per patent data) .
  • Meta-Analysis : Cross-reference SAR data from structurally analogous compounds (e.g., pyrazole-thiazole hybrids) .

Advanced: What in silico and in vitro approaches elucidate the mechanism of action?

Answer:
In Silico Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like CDK7 (docking score ≤ -9.0 kcal/mol) .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

Q. In Vitro Approaches :

  • Enzyme Assays : Measure inhibition of kinases (e.g., CDK7) using ADP-Glo™ kits .
  • Cellular Phenotyping : Apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry) .

Data Integration : Combine transcriptomics (RNA-seq) with proteomics to identify downstream effectors .

Advanced: How to study structure-activity relationships (SAR) to enhance pharmacological profiles?

Answer:
Key Modifications :

  • Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Pyrrolidine Ring : Methylation at C2 to restrict conformational flexibility and improve target affinity .

Q. Methodology :

  • Parallel Synthesis : Generate derivatives via combinatorial chemistry (e.g., 10–20 analogs per batch) .
  • In Vitro Screening : Prioritize compounds with >50% inhibition at 10 µM in primary assays .

Case Study : Analogues with fluorinated thiophene showed 3-fold higher potency in CNS penetration assays .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:
Challenges :

  • Exothermic Reactions : Thiazole cyclization at scale may require jacketed reactors for temperature control .
  • Purification : Chromatography becomes impractical; switch to recrystallization (ethanol/water) or fractional distillation .

Q. Solutions :

  • Flow Chemistry : Continuous flow reactors for hazardous steps (e.g., bromination), improving safety and yield .
  • Process Analytical Technology (PAT) : In-line FTIR for real-time monitoring of intermediates .

Advanced: How to differentiate direct target interactions from off-target effects?

Answer:
Experimental Design :

  • Affinity Pulldown : Biotinylated probes coupled to streptavidin beads to isolate binding proteins .
  • Kinobeads® : Competitive binding assays with kinase inhibitor beads to profile selectivity .
  • CRISPR Knockout : Validate target necessity (e.g., CDK7 KO reduces compound efficacy by >80%) .

Data Analysis : Use STRING DB to identify enriched pathways and rule out bystander effects .

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